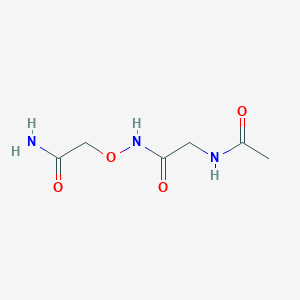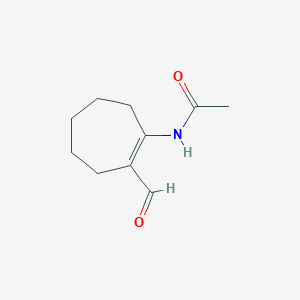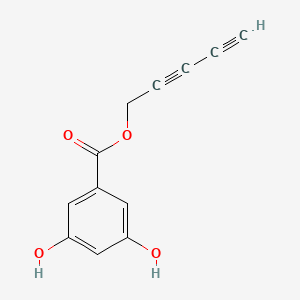
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is an organic compound with the molecular formula C12H8O4. It is a derivative of benzoic acid, where the hydrogen atoms of the carboxyl group are replaced by a 2,4-pentadiyn-1-yl group. This compound is known for its unique structural features, which include a conjugated system of triple bonds and hydroxyl groups on the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,4-pentadiyn-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: The hydroxyl groups on the benzene ring can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various structural isomers with reduced triple bonds.
Substitution: Ethers or esters depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its conjugated system and reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate involves its interaction with molecular targets through its hydroxyl groups and conjugated system. These interactions can lead to the formation of stable complexes with metal ions, which can influence various biochemical pathways. The compound’s antioxidant properties also play a role in its biological activity, protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Pentadiyn-1-yl benzoate: Lacks the hydroxyl groups on the benzene ring, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Does not have the 2,4-pentadiyn-1-yl group, limiting its applications in organic synthesis and material science.
2,4-Hexadiyn-1-yl 3,5-dihydroxybenzoate: Similar structure but with an additional carbon in the alkyne chain, which can affect its reactivity and physical properties.
Uniqueness
2,4-Pentadiyn-1-yl 3,5-dihydroxybenzoate is unique due to its combination of hydroxyl groups and a conjugated alkyne system. This structure provides a balance of reactivity and stability, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
623176-87-4 |
|---|---|
Fórmula molecular |
C12H8O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
penta-2,4-diynyl 3,5-dihydroxybenzoate |
InChI |
InChI=1S/C12H8O4/c1-2-3-4-5-16-12(15)9-6-10(13)8-11(14)7-9/h1,6-8,13-14H,5H2 |
Clave InChI |
ZHTOYNUOEQRFJI-UHFFFAOYSA-N |
SMILES canónico |
C#CC#CCOC(=O)C1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)
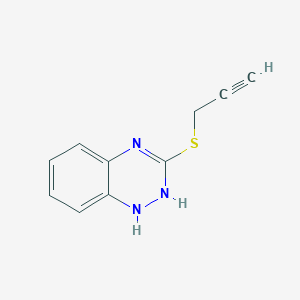

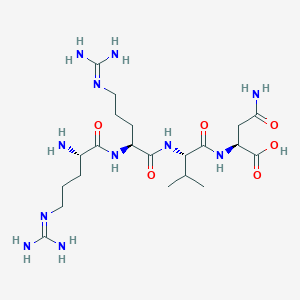
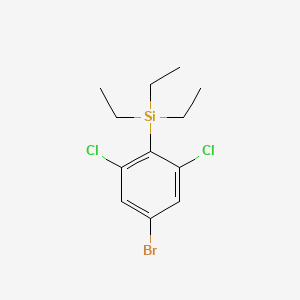

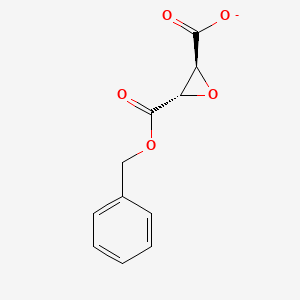
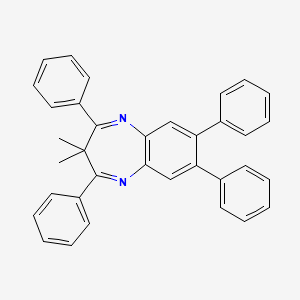
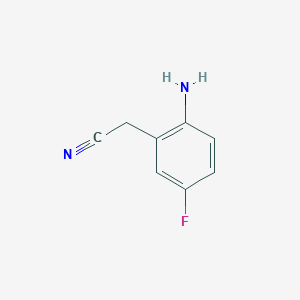
![Cyclohexanone, 2,6-bis[(3-bromophenyl)methylene]-](/img/structure/B12585323.png)
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
